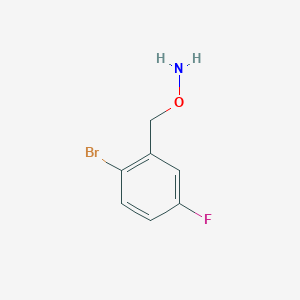

O-(2-Bromo-5-fluorobenzyl)hydroxylamine

Description

O-(2-Bromo-5-fluorobenzyl)hydroxylamine is a hydroxylamine derivative characterized by a hydroxylamine group (-NHOH) linked via an oxygen atom to a benzyl ring substituted with bromine at the 2-position and fluorine at the 5-position. This compound’s unique substituents confer distinct electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C7H7BrFNO |

|---|---|

Molecular Weight |

220.04 g/mol |

IUPAC Name |

O-[(2-bromo-5-fluorophenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C7H7BrFNO/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3H,4,10H2 |

InChI Key |

SRUFZQPPYRFZAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CON)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Bromo-5-fluorobenzyl)hydroxylamine typically involves the reaction of 2-Bromo-5-fluorobenzyl bromide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: O-(2-Bromo-5-fluorobenzyl)hydroxylamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The hydroxylamine group can undergo oxidation to form nitroso or nitro compounds, and reduction to form amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or Grignard reagents (for carbon-carbon bond formation) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce nitroso, nitro, or amine compounds .

Scientific Research Applications

O-(2-Bromo-5-fluorobenzyl)hydroxylamine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(2-Bromo-5-fluorobenzyl)hydroxylamine involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxylamine group can form hydrogen bonds and undergo redox reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Structure and Reactivity :

- The pentafluorobenzyl group provides strong electron-withdrawing effects due to five fluorine atoms, increasing reactivity toward carbonyl compounds in derivatization reactions. This contrasts with the mixed electronic effects (electron-withdrawing Br and F vs. electron-donating benzyl) in O-(2-Bromo-5-fluorobenzyl)hydroxylamine .

Key Data and Research Findings

Biological Activity

O-(2-Bromo-5-fluorobenzyl)hydroxylamine is an organic compound characterized by a hydroxylamine functional group attached to a benzyl moiety that includes bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its unique molecular structure and substituents.

Chemical Structure and Properties

The molecular formula of this compound can be denoted as CHBrFNO, reflecting the presence of halogen atoms that significantly affect its reactivity and biological interactions. The hydroxylamine group is known for its ability to form hydrogen bonds, enhancing its interactions with biological targets such as enzymes and receptors.

Biological Activity

Mechanism of Action:

The biological activity of this compound is primarily attributed to its capability to interact with various biological targets. The hydroxylamine moiety can form hydrogen bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. Additionally, the presence of bromine and fluorine enhances the compound's lipophilicity, potentially improving bioavailability and cellular uptake.

Enzyme Inhibition:

Hydroxylamines are recognized for their role as enzyme inhibitors. For instance, studies have indicated that compounds similar to this compound exhibit inhibitory effects on specific enzymes at micromolar concentrations. This characteristic positions them as valuable tools in biochemical assays and drug development .

Research Findings

Recent studies have explored the synthesis and biological evaluation of hydroxylamine derivatives, including this compound. The following table summarizes key findings from various research articles:

Case Studies

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibitors, this compound demonstrated significant inhibitory effects against specific targets at low concentrations, suggesting its potential therapeutic applications in treating diseases linked to enzyme dysregulation .

Case Study 2: Antimicrobial Properties

Another investigation evaluated the antimicrobial properties of hydroxylamine derivatives, including this compound. The results indicated promising activity against Gram-positive bacteria, with certain derivatives exhibiting lower MIC values than traditional antibiotics .

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for further exploration in drug development. Its ability to inhibit enzymes and interact with various biological targets suggests potential applications in treating infections and other diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.